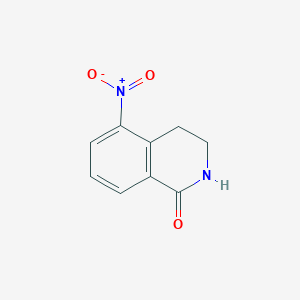

5-Nitro-3,4-dihydroisoquinolin-1(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-9-7-2-1-3-8(11(13)14)6(7)4-5-10-9/h1-3H,4-5H2,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDYSQWSGPVVBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601277220 | |

| Record name | 3,4-Dihydro-5-nitro-1(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601277220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135329-21-4 | |

| Record name | 3,4-Dihydro-5-nitro-1(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135329-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-5-nitro-1(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601277220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Nitro 3,4 Dihydroisoquinolin 1 2h One and Its Analogues

Classical and Contemporary Approaches to Dihydroisoquinolinone Ring System Construction

The formation of the core dihydroisoquinolinone structure is a critical first step in the synthesis of the target molecule and its analogs. Various methods have been developed to construct this bicyclic lactam system.

Cyclization Reactions in the Formation of the Dihydroisoquinolinone Framework

Cyclization reactions are fundamental to building the dihydroisoquinolinone skeleton. Classical methods like the Bischler-Napieralski and Pictet-Spengler reactions, traditionally used for synthesizing dihydroisoquinolines and tetrahydroisoquinolines, have been adapted for the creation of dihydroisoquinolinone derivatives. organic-chemistry.org Microwave-assisted versions of these reactions have enabled the rapid production of substituted isoquinoline (B145761) libraries. organic-chemistry.org

More contemporary approaches often utilize transition-metal catalysis to achieve efficient and selective cyclization. For instance, palladium-catalyzed C-H activation and annulation of N-methoxybenzamides with allenoates provides a regioselective route to substituted 3,4-dihydroisoquinolin-1(2H)-ones under relatively mild conditions. mdpi.com Rhodium(III)-catalyzed [4+2] cycloaddition of feedstock gases with amides through C-H activation also yields a diverse set of 3,4-dihydroisoquinolones. organic-chemistry.org These modern methods offer advantages in terms of atom economy and functional group tolerance. mdpi.comnih.gov

A summary of selected cyclization strategies is presented below:

| Catalyst/Reagent | Starting Materials | Product | Key Features |

| Palladium | N-methoxybenzamides, 2,3-allenoic acid esters | Substituted 3,4-dihydroisoquinolin-1(2H)-ones | High regioselectivity, mild conditions. mdpi.com |

| Rhodium(III) | Amides, feedstock gases (e.g., ethylene) | 3,4-Dihydroisoquinolones | C-H activation, good yields. organic-chemistry.org |

| Cobalt(III) | Arylamides/acrylamides, 1,3-dienes | 3,4-Dihydroisoquinolinones | Regio- and chemoselective, redox-neutral. organic-chemistry.org |

| Trifluoromethanesulfonic anhydride (B1165640) (Tf2O) | Phenylethanols, nitriles | 3,4-Dihydroisoquinolines | Bischler-Napieralski-type tandem annulation. organic-chemistry.org |

Regioselective and Stereoselective Syntheses of Substituted Dihydroisoquinolinones

Controlling the position and three-dimensional arrangement of substituents on the dihydroisoquinolinone ring is crucial for developing compounds with specific properties. Regioselective synthesis ensures that functional groups are introduced at the desired carbon atoms. For example, a palladium-catalyzed C-H allylation/annulation reaction of N-sulfonyl amides with allylic alcohols affords 3,4-dihydroisoquinolones with a valuable vinyl substituent in a highly regioselective manner. organic-chemistry.org

Stereoselective synthesis focuses on controlling the chirality of the product. Asymmetric C-H functionalization using cobalt(III) complexes with chiral cyclopentadienyl (B1206354) ligands enables the synthesis of dihydroisoquinolones from N-chlorobenzamides and a variety of alkenes with excellent enantioselectivities. organic-chemistry.org Another approach involves an organocatalytic one-pot synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones from 2-(nitromethyl)benzaldehydes and N-protected aldimines. nih.gov This method uses a quinine-based squaramide catalyst to produce the target compounds as nearly single diastereomers with good to excellent enantiomeric excesses. nih.gov

Targeted Synthesis of 5-Nitro-3,4-dihydroisoquinolin-1(2H)-one and Nitro-Substituted Derivatives

The synthesis of the specific compound 5-Nitro-3,4-dihydroisoquinolin-1(2H)-one and its nitro-analogs requires specialized strategies, particularly concerning the introduction of the nitro group.

Precursor Chemistry and Key Reaction Pathways for Nitroisoquinolinone Formation

The synthesis of nitro-substituted dihydroisoquinolinones often begins with precursors that already contain a nitro group or are amenable to nitration. One key pathway involves the use of 2-(nitromethyl)benzaldehydes as starting materials. nih.gov These precursors can undergo aza-Henry reactions with imines, followed by cyclization and oxidation to form the dihydroisoquinolinone ring system with a nitro-containing side chain that can be further manipulated. nih.gov

Another strategy involves the Castagnoli-Cushman reaction, which has been used to synthesize a variety of 3,4-dihydroisoquinolin-1(2H)-one derivatives. nih.govrsc.org This reaction condenses a homophthalic anhydride with an amine and an aldehyde to form the core structure, which could potentially be nitrated in a subsequent step. nih.govrsc.org

Strategies for Introducing the Nitro Group into the Dihydroisoquinolinone Scaffold

Direct nitration of the pre-formed dihydroisoquinolinone ring is a common strategy. This typically involves electrophilic aromatic substitution using nitrating agents. While specific conditions for nitrating 3,4-dihydroisoquinolin-1(2H)-one to the 5-position are not extensively detailed in the provided search results, general nitration methods for aromatic compounds can be applied. These methods often use a mixture of nitric acid and a strong acid like sulfuric acid. rsc.org

Modern nitration techniques offer milder and more selective alternatives. For instance, N-nitrosaccharin has been developed as a bench-stable and recyclable nitrating reagent that can functionalize a broad range of arenes and heteroarenes under mild conditions with exceptional functional group tolerance. nih.gov Another powerful reagent, 5-methyl-1,3-dinitro-1H-pyrazole, acts as a controllable source of the nitronium ion, allowing for the nitration of various (hetero)arenes. nih.gov Such reagents could potentially be employed for the regioselective nitration of the dihydroisoquinolinone scaffold.

Asymmetric Synthetic Routes to Chiral Dihydroisoquinolinone Derivatives

The development of asymmetric routes to chiral dihydroisoquinolinones is of significant interest due to the importance of enantiomerically pure compounds in various applications. As mentioned earlier, cobalt-catalyzed asymmetric C-H functionalization provides a powerful tool for creating chiral dihydroisoquinolones. organic-chemistry.org

Organocatalysis also plays a crucial role. The use of chiral organocatalysts, such as quinine-based squaramides, can induce high levels of stereocontrol in the formation of the dihydroisoquinolinone ring. nih.gov The aza-Henry–hemiaminalization–oxidation sequence is one such organocatalytic cascade reaction that furnishes trans-configured products with two adjacent stereocenters in high diastereomeric and enantiomeric excess. nih.gov

Furthermore, isocyanide-based multicomponent reactions, catalyzed by chiral MgII-N,N'-dioxide complexes, have been developed for the asymmetric synthesis of various nitrogen-containing heterocycles, including dihydroisoquinoline derivatives. researchgate.net These methods highlight the ongoing efforts to develop efficient and highly selective routes to chiral dihydroisoquinolinone building blocks.

Organocatalytic Methodologies and Chiral Induction in Dihydroisoquinolinone Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including 3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones. A notable advancement in this area is the development of an asymmetric organocatalytic one-pot synthesis that proceeds via an aza-Henry–hemiaminalization–oxidation sequence. nih.govd-nb.infonih.gov This methodology utilizes readily available 2-(nitromethyl)benzaldehydes and various N-protected aldimines as starting materials. nih.govd-nb.infonih.gov

The key to this transformation is the use of a quinine-based squaramide organocatalyst, which effectively induces chirality. nih.govd-nb.infonih.gov The catalyst, typically used at a low loading of 5 mol%, facilitates the initial aza-Henry reaction between the starting materials. nih.govd-nb.infonih.gov This is followed by a spontaneous hemiaminalization and a subsequent oxidation step to afford the desired trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones. nih.govd-nb.infonih.gov The reaction demonstrates the power of hydrogen-bonding organocatalysis in constructing complex heterocyclic frameworks with multiple adjacent stereocenters. d-nb.info

The choice of organocatalyst is crucial for achieving high enantioselectivity. While various catalysts can furnish the desired product, quinine-based squaramide derivatives have been shown to be particularly effective, providing moderate to very good enantiomeric excesses (ee). nih.govd-nb.info For instance, the reaction between 2-(nitromethyl)benzaldehyde and an N-tosyl-protected aldimine in the presence of a specific squaramide organocatalyst yielded the corresponding dihydroisoquinolinone with up to 95% ee after recrystallization. d-nb.info The absolute configuration of the products has been determined as (3R,4S) by single-crystal X-ray analysis. d-nb.info

| Catalyst Type | Key Features | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Quinine-based squaramide | Bifunctional catalyst promoting the reaction through hydrogen bonding. | 40-95% | nih.govd-nb.info |

| Pseudonorephedrine-derived catalyst | Applied in the initial screening for the aza-Henry/hemiaminalization/oxidation sequence. | Low (e.g., 28%) | nih.govd-nb.info |

| Takemoto's catalyst | A thiourea-based catalyst. | Moderate (e.g., 36%) | nih.gov |

Diastereoselective and Enantioselective Approaches to 3,4-Disubstituted Dihydroisoquinolin-1(2H)-ones

The development of diastereoselective and enantioselective methods for the synthesis of 3,4-disubstituted dihydroisoquinolin-1(2H)-ones is of great importance for accessing specific stereoisomers with potential biological activity. The organocatalytic approach mentioned previously provides a powerful means to achieve high diastereoselectivity, yielding the trans-configured products as virtually single diastereomers. nih.govd-nb.infonih.gov

The enantioselectivity of these reactions is highly dependent on the catalyst and reaction conditions. For example, in the synthesis of trans-(3R,4S)-4-nitro-2-tosyl-3-phenyl-3,4-dihydroisoquinolin-1(2H)-one, the use of a quinine-based squaramide catalyst in toluene (B28343) at -20 °C resulted in a product with 63% ee, which could be enhanced to 95% ee upon recrystallization. d-nb.info The scope of this reaction is broad, tolerating various substituents on both the benzaldehyde (B42025) and the aldimine components. nih.govd-nb.info Electron-donating and electron-withdrawing groups such as alkyl, alkoxy, nitro, or halogen atoms on the aromatic rings are well-tolerated, providing access to a library of functionalized dihydroisoquinolinones. nih.gov

Another approach to diastereoselective synthesis involves the Castagnoli–Cushman reaction (CCR) between homophthalic anhydride and imines. nih.gov This three-component reaction is often highly diastereoselective and provides a facile route to 3,4-disubstituted dihydroisoquinolinones bearing a carboxylic acid function at the C4 position. nih.gov This method allows for independent variation of substituents at the N2, C3, and C4 positions, enabling the generation of diverse chemical libraries. nih.gov

| Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| (3R,4S)-4-Nitro-2-tosyl-3-phenyl-3,4-dihydroisoquinolin-1(2H)-one | 65% | 63% (95% after recrystallization) | d-nb.info |

| (3R,4S)-4-Nitro-2-tosyl-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one | 53% | 57% | nih.gov |

| (3R,4S)-4-Nitro-3-(3-nitrophenyl)-2-tosyl-3,4-dihydroisoquinolin-1(2H)-one | 77% | 84% | nih.gov |

Palladium-Catalyzed Cyclization Strategies for the Synthesis of Isoquinolinone and Dihydroisoquinolinone Structures

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis and have been extensively applied to the construction of isoquinolinone and dihydroisoquinolinone frameworks. These methods often involve C-H activation, annulation, and cascade cyclization-coupling reactions, providing efficient and regioselective access to these heterocyclic systems. mdpi.comnih.govpreprints.org

One such strategy involves the palladium-catalyzed C-H activation/annulation of N-methoxybenzamides with 2,3-allenoic acid esters. mdpi.com This method affords various substituted 3,4-dihydroisoquinolin-1(2H)-ones in good yields and with high regioselectivity under relatively mild conditions. mdpi.com The proposed mechanism initiates with the coordination of palladium(II) to the N-methoxybenzamide, followed by C-H activation to form a five-membered cyclopalladation intermediate. mdpi.com Subsequent coordination and insertion of the allenoic acid ester, followed by reductive elimination, yields the final product and regenerates the active palladium catalyst. mdpi.com

Another powerful approach is the palladium-catalyzed cascade cyclization-coupling of trisubstituted allenamides containing a bromoaryl moiety with arylboronic acids. nih.govpreprints.org This reaction proceeds through an intramolecular cyclization followed by a Suzuki coupling. The key intermediate is a π-allylpalladium species, which is generated via oxidative addition of the aryl bromide to palladium(0) and subsequent allene (B1206475) insertion. nih.govpreprints.org This intermediate then undergoes transmetalation with the arylboronic acid to afford the substituted 1,2-dihydroisoquinoline (B1215523) product. preprints.org

Furthermore, palladium-catalyzed cyclization of 2-(1-alkynyl)benzaldimines, followed by a Heck reaction, has been utilized to prepare 4-(1-alkenyl)-3-arylisoquinolines in good to excellent yields. researchgate.net The presence of an ortho-methoxy group on the benzaldimine has been shown to promote the cyclization and stabilize the resulting palladium(II) intermediate, leading to improved yields. researchgate.net

Multi-Component Reaction Approaches to Dihydroisoquinolinone Systems

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. acs.orgnih.gov These reactions are characterized by their high atom economy, operational simplicity, and ability to generate molecular diversity. nih.govbeilstein-journals.org

The Castagnoli–Cushman reaction (CCR) is a well-established three-component reaction that has been successfully applied to the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives. nih.gov This reaction typically involves the condensation of a homophthalic anhydride, an amine, and an aldehyde or ketone. The CCR offers a straightforward and often diastereoselective route to 2,3-disubstituted dihydroisoquinolinones with a carboxylic acid group at the C4 position. nih.gov The versatility of this reaction allows for the systematic variation of substituents around the dihydroisoquinolinone core, making it a valuable tool for the generation of compound libraries for biological screening. nih.gov

Isocyanide-based multicomponent reactions have also been explored for the synthesis of dihydroisoquinoline derivatives. researchgate.net These reactions can be rendered asymmetric through the use of chiral catalysts, providing access to enantioenriched products. researchgate.net For instance, a chiral MgII-N,N'-dioxide catalyst has been used to realize the enantioselective addition of isocyanides to C=C bonds in the context of multicomponent reactions. researchgate.net

One-Pot Reaction Protocols for Efficient Dihydroisoquinolinone Synthesis

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. orientjchem.org Several one-pot protocols have been developed for the synthesis of dihydroisoquinolinones. nih.govd-nb.infonih.gov

The aforementioned organocatalytic synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones is an excellent example of a one-pot domino reaction. nih.govd-nb.infonih.gov This aza-Henry–hemiaminalization–oxidation sequence allows for the construction of two C-C bonds and one C-N bond, along with the formation of two adjacent stereocenters, in a single operation. nih.govd-nb.info This approach is not only efficient but also provides access to enantiomerically enriched products. nih.govd-nb.infonih.gov

Another example of an efficient one-pot synthesis involves the rhodium-catalyzed reaction of aromatic amides containing an 8-aminoquinoline (B160924) directing group with N-vinylphthalimide. researchgate.net The resulting alkylated products can be converted into 3,4-dihydroisoquinolin-1(2H)-one derivatives in a one-pot transformation. researchgate.net Chemoenzymatic one-pot processes have also been developed, combining enzymatic oxidation with chemical cyclization steps to produce tetrahydroisoquinolines, which are precursors to dihydroisoquinolinones. mdpi.com

Chemical Reactivity and Derivatization Strategies for Dihydroisoquinolinone Derivatives

Electrophilic and Nucleophilic Transformations on the Dihydroisoquinolinone Skeleton

The reactivity of the 5-nitro-3,4-dihydroisoquinolin-1(2H)-one skeleton is dictated by the interplay between the electron-donating character of the lactam functionality and the strong electron-withdrawing nature of the nitro group.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the dihydroisoquinolinone core is generally susceptible to electrophilic attack. However, the 5-nitro group is a powerful deactivating group, making electrophilic aromatic substitution reactions challenging. It directs incoming electrophiles primarily to the meta positions (C6 and C8), and harsh reaction conditions are typically required.

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing nitro group activates the aromatic ring toward nucleophilic attack. This allows for the displacement of suitable leaving groups at positions ortho and para to the nitro group. While the parent compound lacks a leaving group, this type of reactivity becomes relevant in derivatives where a halogen or other group is present at the C6 or C8 position.

Reactions at the Benzylic Position (C4): The C4 position is benzylic and can be a site for functionalization. Deprotonation with a strong base, such as n-butyllithium, can generate a carbanion that can then react with various electrophiles, like alkyl halides, to introduce substituents at this position. uea.ac.uk

Selective Reduction of the 5-Nitro Group to the 5-Amino Functionality

A key transformation of 5-nitro-3,4-dihydroisoquinolin-1(2H)-one is the selective reduction of the nitro group to a primary amine, yielding 5-amino-3,4-dihydroisoquinolin-1(2H)-one. This amino group serves as a versatile synthetic handle for further derivatization.

Catalytic hydrogenation is the most common and efficient method for this conversion. rsc.org The reaction typically involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. rasayanjournal.co.in

Commonly Used Catalytic Systems:

Palladium on Carbon (Pd/C): This is a widely used and effective catalyst for the hydrogenation of aromatic nitro groups. commonorganicchemistry.comresearchgate.net The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere.

Raney Nickel: This catalyst is also effective for nitro group reductions and can be an alternative where dehalogenation is a concern in more complex substrates. commonorganicchemistry.com

Platinum and Rhodium-based Catalysts: These noble metal catalysts can also be employed for the hydrogenation of nitroaromatics. researchgate.net

Chemical reduction methods offer an alternative to catalytic hydrogenation, particularly when other functional groups sensitive to hydrogenation are present.

Tin(II) Chloride (SnCl2): This reagent provides a mild method for reducing aromatic nitro groups to amines. commonorganicchemistry.com

Iron (Fe) or Zinc (Zn) in Acidic Media: These metals can be used under acidic conditions (e.g., with acetic acid) to achieve the reduction. commonorganicchemistry.com

Sodium Sulfide (Na2S): This reagent can be useful when hydrogenation or strongly acidic conditions are incompatible with the substrate. commonorganicchemistry.comosi.lv It is known for its chemoselectivity in reducing one nitro group in the presence of others. osi.lv

The resulting 5-amino derivative is a crucial intermediate, as the amino group can be readily acylated, alkylated, or converted into a diazonium salt for a wide range of subsequent transformations.

N-Substitution and Ring Nitrogen Functionalization of 3,4-Dihydroisoquinolin-1(2H)-ones

The nitrogen atom of the lactam ring (N2) is a key site for functionalization, allowing for the introduction of various substituents to modulate the molecule's properties. The N-alkylation of lactams is a fundamental transformation in organic synthesis. mdpi.com

Methods for N-Substitution:

Base-Mediated Alkylation: The lactam nitrogen is weakly acidic and can be deprotonated by a strong base (e.g., sodium hydride) to form an amide anion. This anion then acts as a nucleophile, reacting with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other electrophiles to form the N-substituted product. mdpi.com

Phase-Transfer Catalysis (PTC): N-alkylation can be efficiently carried out under solvent-free phase-transfer catalytic conditions, often accelerated by microwave irradiation. mdpi.com This method involves mixing the lactam with an alkyl halide and a catalytic amount of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) on a solid support such as potassium hydroxide. mdpi.com

Reductive Amination/Cyclization: N-substituted dihydroisoquinolinones can be synthesized through a one-pot reductive amination followed by cyclization, starting from precursors like methyl-2-(2-formylphenyl)acetate and a primary amine. uea.ac.uk

It is important to note that alkylation of lactams can sometimes lead to a mixture of N-alkylated and O-alkylated products, depending on the reaction conditions and the structure of the substrate. acs.orgacs.org However, N-alkylation is generally favored for many lactam systems. The ability to easily introduce a variety of groups at the nitrogen position is essential for creating diverse libraries of compounds. bohrium.comresearchgate.net

Modification of the Carbonyl Moiety and Formation of Related Heterocycles

The carbonyl group at the C1 position is another key site for chemical modification. Its reactivity is characteristic of an amide carbonyl, allowing for several transformations.

Reduction of the Carbonyl Group: The amide carbonyl can be reduced to a methylene (B1212753) group (CH2) using powerful reducing agents like lithium aluminum hydride (LiAlH4). This reaction converts the 3,4-dihydroisoquinolin-1(2H)-one scaffold into a 1,2,3,4-tetrahydroisoquinoline.

Conversion to Thioamides: The carbonyl oxygen can be replaced with sulfur by treatment with reagents like Lawesson's reagent or phosphorus pentasulfide (P4S10), yielding the corresponding thiolactam. Thiolactams themselves are versatile intermediates for further synthetic manipulations.

Activation and Nucleophilic Addition: The carbonyl group can be activated to facilitate nucleophilic attack. For instance, conversion to a Vilsmeier-type intermediate or an O-triflate can make the C1 position susceptible to attack by various nucleophiles, leading to 1-substituted 3,4-dihydroisoquinolines. organic-chemistry.org These reactions are pivotal for introducing substituents at the C1 position, a common strategy in the synthesis of isoquinoline (B145761) alkaloids and their analogs.

Formation of Hydroxamic Acid Derivatives from Dihydroisoquinolinones

The conversion of the lactam functionality into a hydroxamic acid is a significant derivatization strategy, as hydroxamic acids are known to be potent inhibitors of various enzymes, particularly metalloproteinases. This transformation involves the cleavage of the endocyclic amide bond and formation of a new bond with hydroxylamine (B1172632).

A key step in synthesizing hydroxamic acid derivatives is the reaction between a carboxylic acid group and hydroxylamine, often requiring activation of the carboxyl group. google.com In the context of a lactam, the ring must first be opened to reveal a carboxylic acid, which can then be coupled with hydroxylamine. Alternatively, direct aminolysis of the lactam with hydroxylamine under specific conditions can yield the hydroxamic acid. Solid-phase synthesis techniques have been developed to simplify the synthesis and purification of hydroxamic acid derivatives, which could be applicable to this scaffold. google.com Such methods often involve attaching a protected hydroxylamine to a solid support, followed by acylation with the desired carboxylic acid precursor and subsequent cleavage from the support. google.com

Derivatization for Library Generation and Structure Diversification

The various chemical transformations described above are instrumental in generating libraries of 5-nitro-3,4-dihydroisoquinolin-1(2H)-one derivatives for applications in drug discovery and chemical biology. nih.gov The goal of library synthesis is to systematically modify the core scaffold to explore the chemical space and identify compounds with desired biological activities. nih.gov

Key Strategies for Diversification:

Combinatorial Chemistry: By combining a set of building blocks at different functionalization points (e.g., N2-substitution, C4-substitution, and modifications of the amino group derived from the nitro group), a large and diverse library of compounds can be rapidly synthesized. Solid-phase synthesis methods are particularly well-suited for generating large arrays of such compounds. researchgate.net

Fragment-Based Drug Discovery (FBDD): The dihydroisoquinolinone core can be considered a molecular fragment. researchgate.net Synthetic strategies are designed to allow for the regioselective and diastereoselective functionalization of this core, generating a library of substituted analogs for screening against biological targets. researchgate.net

Diversity-Oriented Synthesis (DOS): This approach aims to create structurally diverse and complex molecules from a common intermediate. nih.gov Starting with 5-amino-3,4-dihydroisoquinolin-1(2H)-one, a wide array of derivatives can be accessed by leveraging the reactivity of the amino group, the lactam nitrogen, and the C4 position.

These diversification strategies enable the systematic exploration of structure-activity relationships (SAR), providing crucial information for the design of more potent and selective molecules. rsc.orgrsc.org

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of 5-Nitro-3,4-dihydroisoquinolin-1(2H)-one and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 5-Nitro-3,4-dihydroisoquinolin-1(2H)-one and its derivatives. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be established.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a typical 3,4-dihydroisoquinolin-1(2H)-one scaffold, the aromatic protons typically appear in the downfield region (δ 7.0–8.5 ppm). The presence of the electron-withdrawing nitro group at the C-5 position in 5-Nitro-3,4-dihydroisoquinolin-1(2H)-one is expected to significantly deshield the adjacent aromatic protons. The methylene (B1212753) protons at C-3 and C-4 would appear as multiplets in the aliphatic region of the spectrum. The NH proton of the lactam ring typically presents as a broad singlet.

For example, in a related series of 1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid derivatives, the aromatic protons of the isoquinoline (B145761) ring system are observed between δ 7.0 and 8.2 ppm. nih.gov The specific substitution pattern on the N-2 and C-3 positions influences the exact chemical shifts and coupling patterns. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides valuable information about the carbon framework. The carbonyl carbon (C-1) of the lactam ring is characteristically found in the highly deshielded region of the spectrum, typically around δ 160–175 ppm. nih.gov The aromatic carbons would appear in the range of δ 120–150 ppm, with the carbon bearing the nitro group (C-5) expected to be significantly downfield. The aliphatic carbons (C-3 and C-4) would resonate at higher field strengths.

The following table provides representative ¹H and ¹³C NMR data for various 3,4-dihydroisoquinolin-1(2H)-one derivatives, illustrating the typical chemical shift ranges.

Interactive Data Table: Representative NMR Data for 3,4-Dihydroisoquinolin-1(2H)-one Derivatives

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 2-(4-Chlorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 13.03 (s, 1H), 8.08–8.06 (m, 1H), 7.60–7.59 (m, 2H), 7.52–7.48 (m, 2H), 7.38–7.35 (m, 2H), 7.23–7.18 (m, 4H), 7.06–7.04 (m, 2H), 5.54 (d, J = 5.6 Hz, 1H), 4.88 (d, J = 5.6 Hz, 1H) | 170.5, 163.1, 140.4, 137.1, 134.5, 132.5, 130.8, 129.3, 128.9, 128.6, 128.2, 128.1, 128.0, 127.9, 127.8, 127.7, 64.1, 49.1 | nih.gov |

| 2-(3,5-Dimethylphenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 13.09 (s, 1H), 8.12–8.11 (m, 1H), 7.66–7.47 (m, 3H), 7.18–7.17 (m, 3H), 7.06–6.85 (m, 5H), 5.47 (d, J = 4.8 Hz, 1H), 5.02 (d, J = 4.8 Hz, 1H), 2.18 (s, 6H) | 170.5, 162.8, 141.8, 137.8, 137.3, 134.1, 132.3, 129.4, 128.3, 128.2, 128.1, 127.9, 127.9, 127.8, 127.6, 125.1, 64.7, 48.9, 20.8 | nih.gov |

| 2-(4-Bromophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 12.99 (s, 1H), 8.09–8.08 (m, 1H), 7.60–7.49 (m, 4H), 7.19–7.15 (m, 6H), 7.07–7.05 (m, 2H), 5.55 (d, J = 4.8 Hz, 1H), 4.89 (d, J = 4.8 Hz, 1H) | 170.4, 163.0, 140.8, 137.0, 134.5, 132.5, 131.5, 129.6, 128.9, 128.0, 127.9, 127.9, 127.7, 127.7, 119.2, 64.0, 49.1 | nih.gov |

Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would be instrumental in the unambiguous assignment of all proton and carbon signals for 5-Nitro-3,4-dihydroisoquinolin-1(2H)-one.

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) Applications in Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS) that allows for the analysis of polar and thermally labile compounds, making it well-suited for the study of 3,4-dihydroisoquinolin-1(2H)-one derivatives.

For 5-Nitro-3,4-dihydroisoquinolin-1(2H)-one (C₉H₈N₂O₃), the calculated monoisotopic mass is 192.0535 g/mol . HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.

In the context of its derivatives, ESI-MS is routinely used to determine their molecular weights. For example, a study on various 2,3-disubstituted 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids utilized HRMS with ESI to confirm the structures of the synthesized compounds. The observed [M+H]⁺ ions in the mass spectra corresponded well with the calculated values for their respective molecular formulas. nih.gov

Interactive Data Table: Representative HRMS Data for 3,4-Dihydroisoquinolin-1(2H)-one Derivatives

| Compound Name | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

| 2-(4-Chlorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | C₂₂H₁₇ClNO₃ | 378.0897 | 378.0888 | nih.gov |

| 2-(3,5-Dimethylphenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | C₂₄H₂₂NO₃ | 372.1600 | 372.1589 | nih.gov |

| 2-(4-Bromophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | C₂₂H₁₇BrNO₃ | 422.0392 | 422.0387 | nih.gov |

| 2-(4-(4-Chlorophenoxy)phenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | C₂₈H₂₁ClNO₄ | 470.1159 | 470.1147 | nih.gov |

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information by revealing characteristic losses of functional groups, which can aid in the differentiation of isomers.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The IR spectrum of 5-Nitro-3,4-dihydroisoquinolin-1(2H)-one would display characteristic absorption bands corresponding to its key structural features.

The most prominent peaks would include:

N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the lactam ring.

C=O Stretch: A strong absorption band typically between 1650 and 1690 cm⁻¹ due to the carbonyl group of the lactam.

NO₂ Stretches: Two distinct peaks corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, usually found around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.

C=C Stretches: Aromatic ring stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.

While a specific IR spectrum for 5-Nitro-3,4-dihydroisoquinolin-1(2H)-one is not provided in the search results, data from related nitro-aromatic compounds and lactams strongly support these expected absorption ranges. For example, the IR spectrum of o-nitrophenol shows a broad -OH stretch around 3430 cm⁻¹, which is analogous to the expected N-H stretch, and nitro group absorptions are key identifiers. researchgate.net Similarly, studies on pyrimidine (B1678525) derivatives show characteristic C-H, C=O, and NO₂ vibrational modes. core.ac.uk

Interactive Data Table: Expected IR Absorption Bands for 5-Nitro-3,4-dihydroisoquinolin-1(2H)-one

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Lactam N-H | Stretch | 3200 - 3400 |

| Lactam C=O | Stretch | 1650 - 1690 |

| Nitro NO₂ | Asymmetric Stretch | 1500 - 1560 |

| Nitro NO₂ | Symmetric Stretch | 1300 - 1370 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

These characteristic frequencies allow for rapid confirmation of the presence of the key functional groups in 5-Nitro-3,4-dihydroisoquinolin-1(2H)-one and its derivatives.

Chiroptical Spectroscopy and Chromatographic Methods for Enantiomeric Excess Determination (e.g., SFC)

The 3,4-dihydroisoquinolin-1(2H)-one scaffold can be chiral if substituted at the C-3 or C-4 positions. For chiral derivatives of 5-Nitro-3,4-dihydroisoquinolin-1(2H)-one, determining the enantiomeric excess (ee) is crucial. Chiroptical spectroscopy and chiral chromatography are the primary methods for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): Chiral HPLC and SFC are powerful separation techniques used to resolve enantiomers. wikipedia.org These methods employ a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. SFC is often favored for its speed, efficiency, and reduced use of organic solvents, making it a "greener" alternative to HPLC. nih.govnih.gov The separation of enantiomers of various pharmaceutical compounds, including those with structures related to dihydroisoquinolinones, has been successfully achieved using SFC. wikipedia.orgbldpharm.com

The process typically involves dissolving the racemic mixture in a suitable solvent and injecting it into the chromatograph. The separated enantiomers are detected, and the ratio of their peak areas is used to calculate the enantiomeric excess.

Chiroptical Spectroscopy: Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are used to study the differential interaction of chiral molecules with left- and right-circularly polarized light. The resulting spectra are characteristic of a specific enantiomer and can be used to determine its absolute configuration by comparison with theoretical calculations or spectra of known compounds.

For novel chiral derivatives of 5-Nitro-3,4-dihydroisoquinolin-1(2H)-one, a combination of chiral chromatography to determine the enantiomeric purity and chiroptical spectroscopy to assign the absolute configuration would be the standard approach.

X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies of Dihydroisoquinolinone Analogues

While a crystal structure for 5-Nitro-3,4-dihydroisoquinolin-1(2H)-one has not been reported in the searched literature, X-ray diffraction studies have been conducted on several of its analogues. For example, the crystal structures of various 4-(diarylmethylidene)-3,4-dihydroisoquinolin-1(2H)-ones have been determined, providing valuable insights into the geometry and stereochemistry of this class of compounds. rsc.org The Cambridge Structural Database (CSD) contains crystal structure data for the parent 3,4-dihydroisoquinolin-1(2H)-one, which serves as a fundamental reference for the core scaffold's conformation. nih.gov

A successful single-crystal X-ray diffraction analysis of 5-Nitro-3,4-dihydroisoquinolin-1(2H)-one would unambiguously confirm its molecular structure, including the planarity of the aromatic ring and the conformation of the dihydro- portion of the molecule. It would also reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, in the solid state. This technique is particularly crucial for the unambiguous assignment of the absolute configuration of chiral derivatives.

Computational and Theoretical Chemistry of Dihydroisoquinolinone Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. nih.govrsc.org These methods are used to determine the electronic structure, orbital energies, and charge distribution, which collectively dictate the molecule's reactivity. nih.gov

For a molecule like 5-Nitro-3,4-dihydroisoquinolin-1(2H)-one, the presence of the electron-withdrawing nitro (–NO₂) group is expected to significantly influence its electronic properties. DFT calculations can precisely model this influence. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for assessing chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity, as it facilitates electronic transitions. nih.gov Studies on other nitro-aromatic quinoline (B57606) derivatives have shown that electron-withdrawing groups destabilize energy levels, reduce the energy gap, and thus enhance the molecule's reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are another powerful output of quantum chemical calculations. These maps visualize the charge distribution across the molecule, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). nih.gov For 5-Nitro-3,4-dihydroisoquinolin-1(2H)-one, the MEP would likely show a high concentration of negative potential around the oxygen atoms of the nitro and carbonyl groups, while the aromatic ring and atoms adjacent to the nitro group would exhibit a more positive potential.

Theoretical calculations can also predict various reactivity descriptors. nih.govnih.gov DFT methods are reliably used to evaluate properties such as electronegativity, chemical hardness/softness, and electrophilicity index, which provide a quantitative basis for predicting molecular behavior in chemical reactions. nih.govrsc.org

Conformational Analysis and Molecular Dynamics Simulations of Dihydroisoquinolinone Scaffolds

The three-dimensional shape and flexibility of a molecule are crucial for its interactions with biological targets. Conformational analysis and molecular dynamics (MD) simulations are the primary computational tools used to explore these aspects. nih.govnih.gov

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, accounting for atomic movements and interactions with its environment (e.g., a solvent). researchgate.net MD simulations are widely used to assess the stability of a ligand-protein complex. researchgate.netnih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the protein backbone atoms are monitored; a stable RMSD value over the course of the simulation suggests that the complex is stable. researchgate.net In a study of tetrahydroisoquinoline derivatives acting as dopaminergic ligands, MD simulations were combined with quantum mechanics (QM) calculations to create a detailed picture of the binding interactions and energies within the dopamine (B1211576) D2 receptor. nih.gov Such simulations for 5-Nitro-3,4-dihydroisoquinolin-1(2H)-one could predict its dynamic stability and conformational preferences within a biological target's binding site.

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to another (a receptor, typically a protein). nutricion.orgnih.gov It is a cornerstone of structure-based drug design, used to screen large libraries of compounds and to understand how a ligand interacts with its target at a molecular level. nih.govbibliotekanauki.pl

For 5-Nitro-3,4-dihydroisoquinolin-1(2H)-one, docking studies would involve placing the molecule into the active site of a known or hypothesized protein target. The process uses scoring functions to estimate the binding affinity, often expressed as a binding energy in kcal/mol, with more negative values indicating stronger binding. nih.gov

Studies on related dihydroisoquinolinone and quinoline derivatives have successfully used docking to explore their potential as inhibitors for various targets. For instance, dihydroisoquinolinone derivatives were identified as novel inhibitors of the p53-MDM2 protein-protein interaction, with docking guiding the chemical synthesis and optimization. nih.gov In another study, docking simulations of isoquinoline (B145761) derivatives against leucine (B10760876) aminopeptidase (B13392206) helped to explain their antiproliferative activity, showing that the most active compound formed essential hydrogen bonds and coordinated with a key zinc ion in the active site. nih.gov The key interactions identified by docking, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are crucial for understanding the basis of molecular recognition and for designing more potent analogs. nih.govnih.gov

| Compound Class | Protein Target (PDB ID) | Top Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivative | P-glycoprotein (6C0V) | -9.22 | Not Specified | nih.gov |

| 2H-thiopyrano[2,3-b]quinoline derivative | CB1a (2IGR) | -6.1 | ILE-8, LYS-15, TRP-12, TRP-25 | nih.gov |

| Thiazolidine-4-one derivative | Enoyl-acyl carrier protein reductase | -8.6 | Not Specified | journaljpri.com |

| Dihydroisoquinoline derivative | Leucine aminopeptidase | Not Specified | Gly362 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling, including 3D-QSAR (CoMFA and CoMSIA), for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding drug design and optimization. nih.govnih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These techniques analyze the 3D properties of a set of aligned molecules, calculating steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields around them. nih.govmdpi.com The resulting contour maps visually represent regions where modifying the molecular structure is likely to increase or decrease biological activity. nih.gov

Numerous QSAR studies have been performed on quinoline, isoquinoline, and related heterocyclic scaffolds. nih.govjapsonline.commdpi.com For example, 3D-QSAR models developed for tetrahydroquinoline derivatives as LSD1 inhibitors yielded statistically robust CoMFA and CoMSIA models with good predictive ability. mdpi.com Similarly, models for quinoline derivatives targeting Plasmodium falciparum were successfully developed and experimentally validated. nih.gov The statistical quality of a QSAR model is assessed by parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²); values greater than 0.5 and 0.6, respectively, are generally considered indicative of a reliable model. mdpi.com

For a series of compounds including 5-Nitro-3,4-dihydroisoquinolin-1(2H)-one, a QSAR study would involve synthesizing and testing several analogs to generate the necessary activity data. The resulting model could then predict which structural modifications—such as changing the position or nature of the nitro group or adding substituents to the rings—would be most beneficial for the desired biological activity.

| Model | Compound Class | Target | q² | r² (non-cross-validated) | r²_pred (external) | Reference |

|---|---|---|---|---|---|---|

| CoMFA | Tetrahydroquinoline derivatives | LSD1 Inhibitors | 0.778 | Not Specified | 0.709 | mdpi.com |

| CoMSIA | Tetrahydroquinoline derivatives | LSD1 Inhibitors | 0.764 | Not Specified | 0.713 | mdpi.com |

| CoMFA | Quinazoline antifolates | Thymidylate Synthase | 0.573 | 0.935 | Not Specified | nih.gov |

| CoMSIA | Quinazoline antifolates | Thymidylate Synthase | 0.445 | 0.893 | Not Specified | nih.gov |

| CoMFA | α1A-Adrenergic Receptor Antagonists | α1A-Adrenergic Receptor | 0.840 | 0.988 | 0.694 | mdpi.com |

Theoretical Insights into Reaction Mechanisms for Dihydroisoquinolinone Synthesis

Computational chemistry is a powerful tool for elucidating the mechanisms of complex organic reactions. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, chemists can map out the most likely reaction pathway. nih.govacs.org Several synthetic routes to the 3,4-dihydroisoquinolin-1(2H)-one core have been investigated theoretically.

One of the most prominent methods for synthesizing this scaffold is the Castagnoli-Cushman Reaction (CCR). mdpi.comdntb.gov.ua This reaction typically involves the condensation of an imine with homophthalic anhydride (B1165640). mdpi.comorganic-chemistry.org The mechanism of the CCR has been a subject of debate, with proposals including concerted [4+2] cycloadditions and stepwise pathways. mdpi.com Recent mechanistic studies, combining experiments with computational analysis, have provided clarity. organic-chemistry.orgresearchgate.net These investigations support a stepwise mechanism where amide-acid intermediates are formed, which then react with an aldehyde or imine via a Mannich-like process to form the final lactam ring. organic-chemistry.org

DFT calculations have also been used to support the mechanisms of other synthetic methods. For example, the proposed mechanism for a dual cobalt- and photoredox-catalyzed synthesis of dihydroisoquinolinones was supported by DFT calculations. organic-chemistry.org These theoretical studies provide a deeper understanding of the reaction, helping to explain observed regioselectivity and stereoselectivity, and enabling the optimization of reaction conditions and the design of new synthetic strategies. organic-chemistry.orgresearchgate.net

Biological Target Interaction and Mechanistic Studies of Dihydroisoquinolinone Derivatives

Enzyme Inhibition Mechanisms by Dihydroisoquinolinone Compounds

Dihydroisoquinolinone derivatives have demonstrated inhibitory activity against several key enzymes implicated in various disease pathologies. The following sections detail the mechanisms and structure-activity relationships (SAR) for some of the most significant enzymatic targets.

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair and the maintenance of genomic integrity. The overactivation of PARP, particularly PARP-1, can lead to cellular energy depletion and has been implicated in conditions like cerebral ischemia. Isoquinolin-1-one and its analogues have been extensively studied as PARP inhibitors due to their structural similarity to the nicotinamide (B372718) moiety of NAD+, the substrate for PARP enzymes.

These compounds act as competitive inhibitors, binding to the NAD+ binding site of the enzyme. The lactam ring of the isoquinolinone core mimics the amide group of nicotinamide. Research into these analogues has led to the development of potent inhibitors. While specific data on "5-Nitro-3,4-dihydroisoquinolin-1(2H)-one" is not prominently available in the reviewed literature, the extensive research on related structures provides a basis for understanding its potential activity. For instance, substitutions on the isoquinolinone ring system are known to significantly influence inhibitory potency.

Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a key role in regulating transcription, cell cycle progression, and other cellular processes. Its dysregulation is linked to the progression of various cancers, making it a significant therapeutic target. researchgate.netnih.gov

Recent studies have led to the design and synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives as PRMT5 inhibitors. researchgate.net For example, a potent inhibitor, LLY-283, demonstrated in vitro and in-cell IC50 values of 22 ± 3 nM and 25 ± 1 nM, respectively. This compound showed antitumor activity in mouse xenograft models when administered orally, highlighting the therapeutic potential of this class of inhibitors. The structure-activity relationship of these derivatives is a key area of ongoing research to optimize potency and selectivity. researchgate.netnih.gov

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.gov It is found in various bacteria, fungi, and plants. In humans, the urease produced by bacteria like Helicobacter pylori is implicated in the pathogenesis of peptic ulcers and other gastrointestinal diseases. A series of N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues have been synthesized and evaluated for their urease inhibitory potential. nih.govfigshare.comnih.govacs.org

These studies revealed that the entire library of synthesized compounds exhibited activity against the urease enzyme, with IC50 values ranging from 11.2 ± 0.81 to 56.7 ± 0.76 μM. nih.govacs.org Notably, several analogues were more potent than the standard inhibitor, thiourea (B124793) (IC50 = 21.7 ± 0.34 μM). The structure-activity relationship (SAR) indicated that compounds with electron-donating groups on the aryl ring displayed superior inhibitory activity. nih.govfigshare.com This suggests that a nitro-substituted derivative, such as 5-Nitro-3,4-dihydroisoquinolin-1(2H)-one, which contains an electron-withdrawing group, might exhibit lower potency compared to analogues with electron-donating substituents. Molecular docking studies have further elucidated that these compounds interact with the enzyme's active site through hydrogen bonding and hydrophobic interactions. nih.govfigshare.comnih.gov

Table 1: Urease Inhibitory Activity of Selected N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues

| Compound | Substitution on Aryl Ring | IC50 (μM) |

| 1 | 2-Hydroxy | 20.4 ± 0.22 |

| 2 | 4-Hydroxy | 11.2 ± 0.81 |

| 4 | 2,4-Dihydroxy | 15.5 ± 0.49 |

| 7 | 2-Methyl | 18.5 ± 0.65 |

| Thiourea (Standard) | - | 21.7 ± 0.34 |

Data sourced from a study on N-Aryl-3,4-dihydroisoquinoline Carbothioamide analogues. nih.govacs.org

Alzheimer's disease (AD) is a neurodegenerative disorder characterized by cholinergic deficits and the deposition of amyloid-beta (Aβ) plaques. The enzymes acetylcholinesterase (AChE) and β-secretase (BACE1) are key targets for AD therapy. A multitarget-directed ligand approach has been employed to design dihydroisoquinolin-3(4H)-one derivatives that can dually inhibit both AChE and BACE1. scirp.org

A series of these dual inhibitors have been synthesized and evaluated, with some compounds showing potent AChE inhibition with IC50 values in the nanomolar range, comparable to the standard drug donepezil. scirp.org One of the most promising compounds identified was 2-(2-(3-methylbenzoyl)-3-oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)isoindoline-1,3-dione, which acted as a potent dual inhibitor with no observed toxicity. scirp.org The SAR studies indicated that the nature and position of substituents on the dihydroisoquinolinone core are critical for the inhibitory activity against both enzymes.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Dihydroisoquinolin-3(4H)-one Derivatives

| Compound Series | General Structure | Range of IC50 Values (AChE) |

| Series 1 | Dihydroisoquinolin-3(4H)-one with various substituents | Moderate to Potent |

| Series 2 | Modified Series 1 | Generally more potent than Series 1 |

| Series 3 | Further modified Series 1 | Most potent series |

| Donepezil (Control) | - | Potent (nM range) |

Data synthesized from a study on dual inhibitors of AChE and BACE1. scirp.org

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a critical role in regulating the cell cycle, and their dysregulation is a hallmark of cancer. nih.gov This makes them attractive targets for the development of anticancer agents. Substituted isoquinoline-1,3-(2H,4H)-diones have been investigated as inhibitors of CDK4. nih.govbohrium.com

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), have been performed on a series of these compounds to understand the structural requirements for potent CDK4 inhibition. These computational studies, guided by molecular docking, have provided valuable insights into the binding modes of these inhibitors within the ATP-binding site of CDK4. nih.govbohrium.com The analysis of the contour maps from these models helps in designing new derivatives with enhanced inhibitory activity. While specific inhibitory data for 5-Nitro-3,4-dihydroisoquinolin-1(2H)-one is not available, the QSAR models can be used to predict the potential activity of such a compound based on its electronic and steric properties.

Receptor Ligand Binding and Modulation

In addition to enzyme inhibition, isoquinolinone derivatives have been explored for their ability to bind to and modulate various G-protein coupled receptors (GPCRs), particularly those in the central nervous system (CNS).

A series of novel isoquinolinone derivatives were synthesized and evaluated as potential multi-target antipsychotics. One compound, in particular, demonstrated high affinity for a range of receptors including dopamine (B1211576) D₂, and serotonin (B10506) 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₆, and 5-HT₇ receptors. nih.gov This compound also exhibited low affinity for off-target receptors, which is a desirable characteristic for reducing side effects. Animal studies confirmed its potential antipsychotic-like effects, as it was able to reverse behaviors associated with hyperlocomotion and cognitive impairment. nih.gov

Furthermore, 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives have been assessed for their affinity to the ion channel binding site of the NMDA receptor complex. A derivative with a 2-methylphenyl substituent at the 1-position and a methyl group at the 8-position showed high affinity with a Ki value of 0.0374 μM. nih.gov This research highlights the versatility of the isoquinoline (B145761) scaffold in targeting various receptor systems.

H3 Receptor Antagonism by Dihydroisoquinolinones

The histamine (B1213489) H3 receptor (H3R) is a G-protein coupled receptor (GPCR) predominantly found in the central nervous system (CNS). wikipedia.org It acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters like acetylcholine, dopamine, and serotonin. wikipedia.org Antagonists of the H3 receptor block its activity, leading to increased neurotransmitter release, which results in stimulant and nootropic (cognition-enhancing) effects. wikipedia.org This makes H3R antagonists promising therapeutic candidates for neurodegenerative and cognitive disorders such as Alzheimer's disease, ADHD, and schizophrenia. wikipedia.orgnih.gov

While the dihydroisoquinolinone core is not a classic pharmacophore for H3R antagonism, the principles of drug design, such as pharmacophore hybridization, have led to the development of related structures with this activity. For instance, a series of 6-aminoalkoxy-3,4-dihydroquinolin-2(1H)-ones, which are structurally related to dihydroisoquinolinones, were synthesized and evaluated for H3R antagonism. mdpi.com Several of these compounds displayed potent activity, with some showing submicromolar IC50 values and subsequent antiseizure effects in animal models. mdpi.com Specifically, compound 2h (a piperidine-containing derivative) and compound 4a demonstrated significant H3R antagonistic activity and protective effects in a maximal electroshock seizure (MES) model, proving the antiseizure mechanism was related to H3R antagonism. mdpi.com This highlights the potential for the broader dihydroquinolone and dihydroisoquinolinone scaffolds to be adapted for H3R-targeted therapies. mdpi.comnih.gov

Multi-Receptor Interactions (e.g., Dopamine D2 and Serotonin 5-HT Receptors)

A key strategy in developing treatments for complex CNS disorders like schizophrenia is the "magic shotgun" or multi-target approach, which aims to modulate several receptors simultaneously to achieve a superior therapeutic profile and fewer side effects. nih.govmdpi.com Dihydroisoquinolinone derivatives have emerged as promising scaffolds for such multi-receptor ligands, particularly targeting dopamine D2 and various serotonin (5-HT) receptors. nih.govresearchgate.net

A series of novel isoquinolinone derivatives were designed as potential multi-target antipsychotics. nih.govresearchgate.net One lead compound, compound 13 , demonstrated high affinity for a range of CNS receptors, showcasing a desirable profile for an atypical antipsychotic. nih.govresearchgate.net Its ability to interact with multiple key receptors involved in the pathophysiology of schizophrenia suggests that the isoquinolinone scaffold is a viable backbone for developing next-generation antipsychotic drugs. nih.govresearchgate.net

| Receptor | Binding Affinity (Ki, nM) |

|---|---|

| Dopamine D2 | 15.6 |

| Serotonin 5-HT1A | 10.5 |

| Serotonin 5-HT2A | 1.8 |

| Serotonin 5-HT6 | 35.4 |

| Serotonin 5-HT7 | 21.3 |

Data derived from studies on isoquinolinone derivatives as potential multi-target antipsychotics. nih.govresearchgate.net

NMDA Receptor Potentiation

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel crucial for synaptic plasticity, the cellular mechanism underlying learning and memory. nih.govnih.gov NMDA receptor-dependent long-term potentiation (LTP) is a process where synaptic connections are strengthened, and it is triggered by the activation of these receptors. nih.govnih.gov Potentiation of NMDA receptors refers to the enhancement of their response to an agonist, which can occur through various allosteric mechanisms without directly activating the receptor. nih.gov

Currently, there is limited direct evidence in the reviewed literature linking 5-Nitro-3,4-dihydroisoquinolin-1(2H)-one or its close derivatives specifically to the potentiation of NMDA receptors. However, the known neuroactive properties of the isoquinoline scaffold suggest that exploring its interaction with the NMDA receptor complex is a viable area for future research. The modulation of NMDA receptors is a key therapeutic strategy for various neurological disorders, and identifying compounds that can potentiate receptor function under specific conditions could offer novel treatment avenues.

Interaction with Cellular Pathways and Molecular Signaling (e.g., Wnt/β-catenin pathway)

The Wnt/β-catenin signaling pathway is a highly conserved cascade that plays a fundamental role in embryonic development, cell proliferation, and tissue homeostasis. youtube.comyoutube.com In the "off" state, a "destruction complex" phosphorylates the protein β-catenin, targeting it for degradation. youtube.comresearchgate.net When a Wnt ligand activates the pathway, this complex is disassembled, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription, often promoting cell growth. youtube.comresearchgate.net Dysregulation of this pathway is a hallmark of many cancers. nih.gov

Targeting the protein-protein interaction between β-catenin and its transcriptional co-activators is a key strategy for inhibiting this pathway. nih.gov While direct studies of 5-Nitro-3,4-dihydroisoquinolin-1(2H)-one on the Wnt pathway were not prominent in the reviewed literature, the dihydroisoquinolinone scaffold has been successfully employed to disrupt other critical protein-protein interactions. For example, derivatives of dihydroisoquinolinone were identified as potent, low-nanomolar inhibitors of the p53-MDM2 interaction, another crucial pathway in cancer biology. This demonstrates the capability of the scaffold to fit into the binding pockets of large proteins and disrupt their function, suggesting its potential applicability in designing inhibitors for the β-catenin/Tcf4 interaction. Small molecules like Tegavivint have shown efficacy in inhibiting the Wnt/β-catenin pathway, providing a proof of concept for this therapeutic approach. nih.gov

Antimicrobial Mechanisms of Action, focusing on Antioomycete Activity and Membrane Disruption

Derivatives of 3,4-dihydroisoquinolin-1(2H)-one have been identified as potent antimicrobial agents, with notable activity against oomycetes, a group of destructive plant pathogens. rsc.orgnih.gov A study involving 59 synthesized derivatives found that their anti-oomycete activity against Pythium recalcitrans was superior to their antifungal activity against other phytopathogens. rsc.org

The mechanism of action for this antimicrobial activity appears to involve the disruption of the pathogen's cell membrane. rsc.orgnih.gov Physiological and biochemical analyses, combined with ultrastructural observations of P. recalcitrans treated with the active compound I23 , suggested that the primary mode of action is the disruption of biological membrane systems. rsc.orgnih.gov This membrane disruption compromises cellular integrity, leading to cell death. The lead compound, I23 , exhibited a strong in vitro potency with an EC50 value of 14 μM, outperforming the commercial agent hymexazol (B17089) (EC50 of 37.7 μM). rsc.org

Structure-Activity Relationship (SAR) Studies in Target Engagement

Structure-Activity Relationship (SAR) studies are crucial for optimizing a chemical scaffold to enhance its biological activity and selectivity. For dihydroisoquinolinone derivatives, SAR studies have provided key insights into the structural requirements for their antimicrobial effects. rsc.orgnih.govresearchgate.net

In the context of anti-oomycete activity, a three-dimensional quantitative structure-activity relationship (3D-QSAR) study was performed on a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives. rsc.org The analysis revealed several critical structural features:

C4-Carboxyl Group: The presence of a carboxyl group at the C4 position was identified as a necessary feature for high activity against P. recalcitrans. rsc.org

Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached at the C3 position significantly influence potency.

N2-Substituent: The group attached to the nitrogen atom at the 2-position also plays a role in modulating the compound's efficacy.

The table below summarizes the activity of select derivatives against P. recalcitrans, illustrating the impact of different substituents at the N2 and C3 positions.

| Compound | N2-Substituent | C3-Substituent | EC50 (µM) |

|---|---|---|---|

| I12 | Cyclopentyl | Phenyl | 15.4 |

| I20 | Naphthalen-2-yl | Phenyl | 32.1 |

| I23 | 4-Fluorophenyl | Phenyl | 14.0 |

| I25 | 4-Chlorophenyl | Phenyl | 22.1 |

Data highlights the impact of N-substituents on the anti-oomycete activity of the 1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid scaffold. rsc.orgnih.gov

Stereochemical Influences on Ligand-Target Interactions

The three-dimensional arrangement of atoms in dihydroisoquinolinone derivatives plays a critical role in their interaction with biological targets. The stereochemistry of these compounds, particularly at chiral centers, can significantly influence binding affinity and biological activity.

Research into 1,4-disubstituted-3,4-dihydroisoquinoline derivatives as tubulin polymerization inhibitors has highlighted the importance of stereoisomerism. nih.gov Although many synthesized compounds in these studies are racemic, molecular docking studies suggest that specific stereoisomers may exhibit preferential binding to the colchicine (B1669291) binding site of tubulin. The spatial orientation of substituents on the dihydroisoquinolinone core dictates the potential for forming key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the target protein. For instance, the relative orientation of substituents at the C1 and C4 positions can determine whether the molecule fits optimally within the binding pocket. nih.gov

In the context of inhibiting the p53-MDM2 protein-protein interaction, the X-ray co-crystal structure of a dihydroisoquinolinone analog bound to MDM2 revealed a distinct binding mode. nih.gov This structure underscores the importance of a precise three-dimensional conformation for effective inhibition. The dihydroisoquinolinone scaffold orients its substituents into specific sub-pockets of the MDM2 protein, and any change in stereochemistry would likely disrupt these crucial interactions. nih.govresearchgate.net

The structure-activity relationship (SAR) studies of various tetrahydroisoquinoline derivatives further emphasize the impact of stereochemistry on biological activity. nuph.edu.ua The spatial arrangement of functional groups on the tetrahydroisoquinoline backbone is a key determinant of the compound's interaction with its target, influencing activities ranging from antitumor to antiviral. nuph.edu.ua While these studies are on the related tetrahydroisoquinoline core, the principles of stereospecific interactions are directly applicable to dihydroisoquinolinone derivatives.

Table 1: Influence of Stereochemistry on Dihydroisoquinolinone Derivative Activity

| Derivative Class | Biological Target | Key Stereochemical Feature | Impact on Interaction | Reference |

|---|---|---|---|---|

| 1,4-disubstituted-3,4-dihydroisoquinolines | Tubulin | Relative stereochemistry at C1 and C4 | Affects fit in the colchicine binding site and inhibitory activity. | nih.gov |

| Dihydroisoquinolinone Analogs | p53-MDM2 | Specific 3D conformation | Enables precise orientation of substituents into MDM2 binding pockets for effective inhibition. | nih.gov |

| Tetrahydroisoquinoline Derivatives | Various (e.g., enzymes, receptors) | Spatial arrangement of functional groups | Modulates a wide range of biological activities, including antitumor and antiviral effects. | nuph.edu.ua |

Pharmacophore Modeling and Ligand Design Principles for Isoquinolinone Derivatives

Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.gov This approach has been instrumental in the design and optimization of isoquinolinone derivatives as inhibitors of various therapeutic targets.

For isoquinolinone derivatives targeting JNK1, a key protein in metabolic disorders, quantitative structure-activity relationship (QSAR) studies combined with Topomer CoMFA have been employed. rawdatalibrary.net These models help to identify which parts of the molecule are critical for its inhibitory activity. The results of such studies provide a theoretical basis for designing new, more potent inhibitors by defining the key pharmacophoric features, which typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, and their optimal spatial arrangement. nih.govrawdatalibrary.net

The general principles of ligand design for isoquinolinone derivatives often involve:

Fragment-Based Design : This approach involves screening a library of small chemical fragments to identify those that bind to the target. researchoutreach.org These "hit" fragments are then grown or merged to create a more potent lead compound. For isoquinoline derivatives, fragments substituted at different positions (e.g., C4, C5, C6, C7) can be merged to generate highly potent kinase inhibitors. researchoutreach.org

Structure-Based Design : When the 3D structure of the target protein is known, often from X-ray crystallography, ligands can be designed to fit precisely into the binding site. nih.gov For dihydroisoquinolinone inhibitors of the p53-MDM2 interaction, an initial binding hypothesis was later refined and guided by a co-crystal structure, leading to the development of low nanomolar inhibitors. nih.gov

Ligand-Based Pharmacophore Modeling : In the absence of a target's 3D structure, a pharmacophore model can be developed based on a set of known active ligands. nih.gov For quinoline (B57606) derivatives, a related class of compounds, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) have been successfully used to correlate the three-dimensional structure of the compounds with their biological activity. nih.gov These models generate contour maps that indicate regions where steric bulk or electrostatic charge would be favorable or unfavorable for activity, thus guiding the design of new analogs. nih.gov

A study on 3,4-dihydroisoquinolin-1(2H)-one derivatives with antioomycete activity utilized 3D-QSAR to reveal the structural requirements for their biological function. nih.gov The established CoMFA and CoMSIA models highlighted the necessity of a C4-carboxyl group and other specific structural features for activity against Pythium recalcitrans. nih.gov

Table 2: Pharmacophore Features and Design Principles for Isoquinolinone Derivatives

| Design Principle | Methodology | Application Example | Key Outcomes | Reference |

|---|---|---|---|---|

| QSAR and Topomer CoMFA | Computational modeling | Design of JNK1 inhibitors | Identification of high-contribution fragments for designing new isoquinolone compounds with high theoretical activity. | rawdatalibrary.net |

| Fragment-Based Drug Discovery (FBDD) | Fragment screening and merging | Development of kinase inhibitors | Merging of substituted isoquinoline fragments to create potent inhibitors. | researchoutreach.org |

| Structure-Based Drug Design | Utilization of X-ray co-crystal structures | Optimization of p53-MDM2 inhibitors | Guided the derivatization program to produce low nanomolar inhibitors with a novel binding mode. | nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Computational analysis of structure-activity relationships | Antioomycete 3,4-dihydroisoquinolin-1(2H)-one derivatives | Revealed the importance of the C4-carboxyl group and other structural features for biological activity. | nih.gov |

Applications As Chemical Probes and Synthetic Intermediates

Utilization of 5-Nitro-3,4-dihydroisoquinolin-1(2H)-one and Analogues in the Synthesis of Complex Bioactive Compounds

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a foundational structure found in numerous naturally occurring products with diverse biological activities. nih.gov This has established it as a "privileged scaffold" in drug discovery, serving as a starting point for creating new, synthetically accessible drug molecules. nih.gov Its derivatives have been explored for a range of therapeutic applications, including as antitumor, antimicrobial, antiviral, and antifungal agents. nih.gov

A key synthetic strategy for generating a wide array of these compounds is the Castagnoli–Cushman reaction (CCR). nih.govresearchgate.net This method allows for the creation of a diverse library of 3,4-dihydroisoquinolin-1(2H)-one derivatives by systematically altering substituents at various positions on the core scaffold. nih.gov For instance, a library of 59 such derivatives was synthesized to investigate their potential as agents for managing plant diseases. nih.govresearchgate.netrsc.org This approach highlights the scaffold's flexibility, enabling chemists to produce many different molecules for biological screening. nih.gov